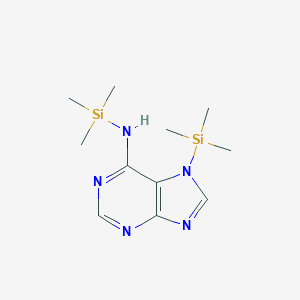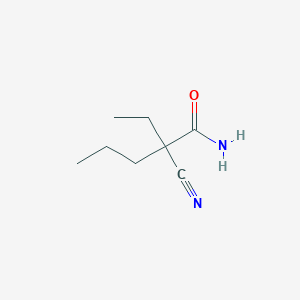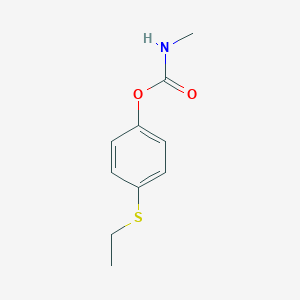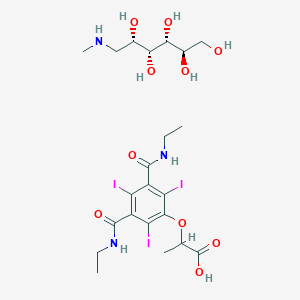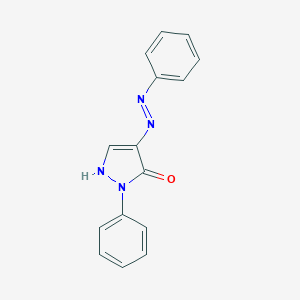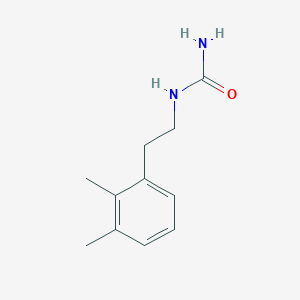
2,3-Dimethylphenethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethylphenethylurea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMPEU and is a derivative of phenethylamine. DMPEU is synthesized through a specific method and has been found to exhibit various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of DMPEU is not fully understood, but it is thought to act as an agonist for certain GPCRs. By binding to these receptors, DMPEU can activate downstream signaling pathways and lead to various physiological effects.
Effets Biochimiques Et Physiologiques
DMPEU has been found to exhibit various biochemical and physiological effects. For example, it has been shown to increase intracellular calcium levels in certain cell types. It has also been shown to stimulate the release of certain neurotransmitters, such as dopamine and norepinephrine. These effects are likely due to the activation of specific GPCRs by DMPEU.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMPEU in lab experiments is its high affinity and selectivity for certain GPCRs. This makes it a valuable tool for the study of these receptors and their downstream signaling pathways. However, one limitation is that DMPEU is not a naturally occurring compound and may not fully mimic the effects of endogenous ligands. Additionally, DMPEU may have off-target effects that need to be carefully considered in experimental design.
Orientations Futures
There are several future directions for research on DMPEU. One area of interest is the development of DMPEU derivatives with improved selectivity and affinity for specific GPCRs. Another area of interest is the study of DMPEU in vivo to better understand its physiological effects. Additionally, DMPEU may have potential therapeutic applications, and further research is needed to explore this possibility.
Conclusion
2,3-Dimethylphenethylurea is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPEU is synthesized through a specific method and has been found to exhibit various biochemical and physiological effects. DMPEU has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, DMPEU is a valuable tool for the study of GPCRs and their downstream signaling pathways.
Méthodes De Synthèse
DMPEU is synthesized through the reaction of 2,3-dimethylphenethylamine and urea in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol and is typically carried out under reflux conditions. The resulting product is DMPEU, which can be purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
DMPEU has been found to have various scientific research applications. One of the primary applications is as a ligand for the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a critical role in cell signaling and are involved in various physiological processes. DMPEU has been shown to have high affinity and selectivity for certain GPCRs, making it a valuable tool for the study of these receptors.
Propriétés
Numéro CAS |
17291-87-1 |
|---|---|
Nom du produit |
2,3-Dimethylphenethylurea |
Formule moléculaire |
C11H16N2O |
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
2-(2,3-dimethylphenyl)ethylurea |
InChI |
InChI=1S/C11H16N2O/c1-8-4-3-5-10(9(8)2)6-7-13-11(12)14/h3-5H,6-7H2,1-2H3,(H3,12,13,14) |
Clé InChI |
PZZVZUYFWZWFGQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)CCNC(=O)N)C |
SMILES canonique |
CC1=C(C(=CC=C1)CCNC(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



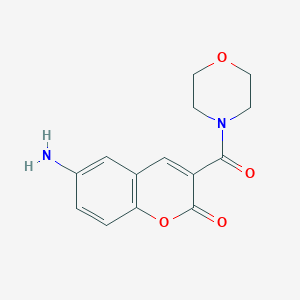
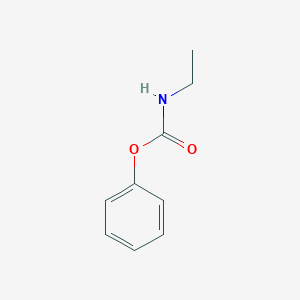
![3-Ethoxybenzo[d]isothiazole 1,1-dioxide](/img/structure/B100248.png)
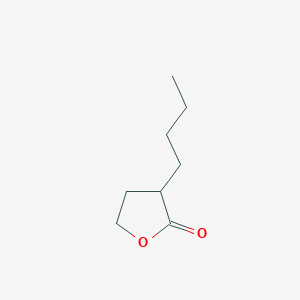
![2-[(3-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B100250.png)
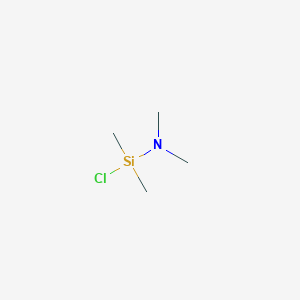
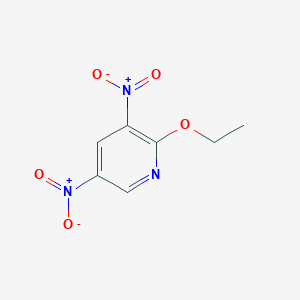

![9,10-Anthracenedione, 1,4-bis[(2-bromo-4,6-dimethylphenyl)amino]-](/img/structure/B100261.png)
